molecular formula C13H19F2NO4 B2812904 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid CAS No. 2253632-49-2

2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid

Cat. No. B2812904
M. Wt: 291.295
InChI Key: GJJOLUMUMRFDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C13H19F2NO4 and its molecular weight is 291.295. The purity is usually 95%.
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Scientific Research Applications

Acid-Catalyzed Reactions and Ring Expansion

The acid-catalyzed reactions involving spirocyclic compounds similar to the one have been extensively studied. For instance, research on 1-Oxadispiro[2.1.2.2]nonane explored the potential for transannular ring expansion, providing insights into the chemistry of spirocyclic compounds under acid-catalyzed conditions. The study found that treatment with trifluoroacetic acid led to the formation of isomeric hydroxy esters, indicating complex reaction pathways that could be relevant to understanding the reactivity of similar difluoro spirocyclic compounds (Adam & Crämer, 1987).

Synthesis of Amino Acid Analogs

Spirocyclic compounds serve as frameworks for the synthesis of amino acid analogs, which have applications in chemistry, biochemistry, and drug design. The synthesis of 2-azaspiro[3.3]heptane-derived amino acids demonstrates the utility of spirocyclic scaffolds in creating novel compounds for scientific research, highlighting their potential in producing sterically constrained amino acids for various applications (Radchenko, Grygorenko, & Komarov, 2010).

Molecular Electronics and Material Science

The investigation of molecular dopants like F6‐TCNNQ for hole-transport materials, including those based on spirobifluorene, underscores the significance of spirocyclic compounds in organic electronics. These studies reveal how the electron affinity of dopants and their interaction with spirocyclic hole-transport materials can significantly alter material properties, such as film conductivity and activation energy, underscoring the relevance of spirocyclic compounds in developing advanced electronic materials (Zhang & Kahn, 2018).

Optically Active Compounds and Polymer Science

Research on optically active spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives highlights the role of spirocyclic compounds in polymer science. The synthesis of optically active oligo- and polyamides from such compounds demonstrates their potential in creating materials with unique optical and physical properties. These findings are crucial for the development of novel polymers with specific chiroptical properties, useful in various technological applications (Tang, Miura, Imae, & Kawakami, 1999).

Conformationally Restricted Glutamic Acid Analogs

The design and synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold showcase the application of spirocyclic compounds in probing the topology of glutamate receptors. Such research is pivotal for understanding receptor-ligand interactions and can lead to the development of novel therapeutic agents targeting specific receptor subtypes (Radchenko, Grygorenko, & Komarov, 2008).

properties

IUPAC Name

2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO4/c1-10(2,3)20-9(19)16-12(8(17)18)4-11(5-12)6-13(14,15)7-11/h4-7H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJOLUMUMRFDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CC(C2)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid

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